N-Furfuryl-N-phenylacetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-11(15)14(10-13-8-5-9-16-13)12-6-3-2-4-7-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNEHZUEXAJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=CO1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
A high-yielding method involves microwave-assisted cyclocondensation between N-(4-(5-formyl-2-methoxybenzyloxy)phenyl)acetamide and 2-amino-N-(furan-2-ylmethyl)benzamide (Figure 1A). The reaction employs ytterbium trifluoromethanesulfonate (Yb(OTf)₃) as a Lewis acid catalyst in ethanol at 80°C.
Key Steps
-
Intermediate Preparation :
-
Cyclocondensation :
Advantages and Limitations
-
Advantages : Rapid reaction times (<6 hours), high regioselectivity, and compatibility with microwave technology.
-
Limitations : Requires specialized equipment and multi-step intermediate synthesis.
Direct Amidation via Acyl Chloride Intermediates
Two-Step Synthesis Pathway
This approach involves:
-
Synthesis of Phenylacetyl Chloride :
-
Amide Bond Formation :
Optimization Insights
-
Solvent Choice : DCM or THF improves solubility of aromatic intermediates.
-
Base Selection : Triethylamine minimizes side reactions compared to inorganic bases.
Reductive Amination Followed by Acetylation
Furfurylamine Synthesis
As detailed in patent CN1172904C, N-(2-furylmethyl)aniline is synthesized via reductive amination of furfural and aniline using hydrogen sulfide (H₂S) or ammonium sulfide.
Acetylation Step
-
Procedure : N-Furfurylaniline is acetylated with acetic anhydride or acetyl chloride in pyridine or DCM.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Complexity | Scalability |
|---|---|---|---|---|
| Microwave Cyclocondensation | 42–68% | 6 hours | High | Moderate |
| Direct Amidation | 69–75% | 2 hours | Low | High |
| Reductive Amination + Acetylation | 85–90% | 4 hours | Moderate | High |
Key Observations :
-
The reductive amination route offers the highest yield and scalability but requires handling toxic H₂S.
-
Direct amidation is the most straightforward but may require stringent temperature control.
Mechanistic Considerations
Chemical Reactions Analysis
Types of Reactions
N-Furfuryl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The furfuryl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furfural derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-Furfuryl-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Furfuryl-N-phenylacetamide exerts its effects involves interactions with specific molecular targets. The furfuryl and phenyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-Furfuryl-N-phenylacetamide with key analogs based on substituent effects, synthesis, and applications:
Substituent Effects on Reactivity and Bioactivity
Nitro-Substituted Analogs :
- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The nitro group introduces strong electron-withdrawing effects, slightly twisting the benzene ring out of plane (torsion angles: -16.7° to 160.9°). This distortion impacts intermolecular interactions, such as C–H⋯O hydrogen bonding, which stabilize crystal packing .
- N-(3-nitrophenyl)-N-phenylacetamide (): The meta-nitro substituent likely reduces electron density at the acetamide nitrogen, altering reactivity in nucleophilic substitutions. Such compounds are often precursors for high-energy intermediates in drug synthesis.
- Sulfonyl-Containing Analogs: N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide (): Sulfonyl groups enhance thermal stability and resistance to hydrolysis. N-(Phenylsulfonyl)acetamide (): The sulfonyl group increases acidity of the acetamide NH, facilitating deprotonation in base-catalyzed reactions.
Chloro-Substituted Analogs :
- N-chloro-N-phenylacetamide (): The chloro substituent enhances electrophilicity, making the compound reactive in cross-coupling reactions. However, it poses safety risks (e.g., toxicity), necessitating careful handling .
- N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide (): The trifluoromethyl group introduces steric bulk and lipophilicity, improving membrane permeability in drug candidates.
- Furan-Containing Analogs: Ranitidine nitroacetamide (): The furan-derived dimethylamino group in ranitidine is crucial for H₂-receptor antagonism, highlighting the pharmacological relevance of furfuryl motifs.
Data Table: Key Structural and Functional Comparisons
Q & A
Q. Which advanced spectroscopic techniques elucidate the solid-state behavior of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths/angles and packing motifs. Pair with DSC and TGA to correlate crystallinity with thermal stability. Variable-temperature NMR probes conformational flexibility in solution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
